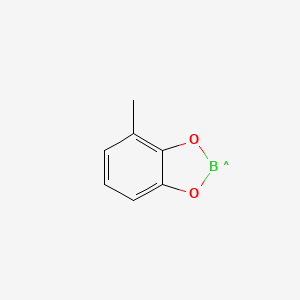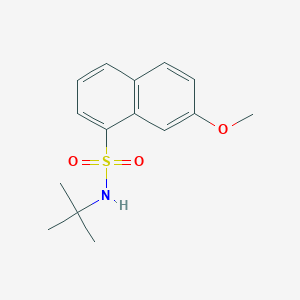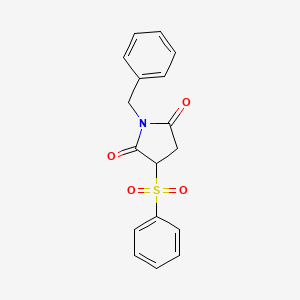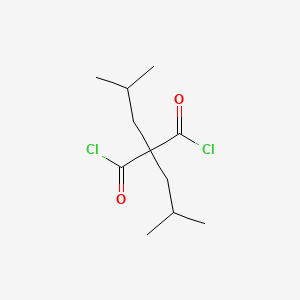![molecular formula C10H11NO5 B14283097 5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid CAS No. 152928-13-7](/img/structure/B14283097.png)
5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid is an organic compound with the molecular formula C10H11NO5 It is a derivative of salicylic acid, where the amino group is substituted with an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds as follows:
- Dissolve 2-hydroxybenzoic acid in a suitable solvent like dichloromethane.
- Add pyridine to the solution to act as a base.
- Slowly add ethyl chloroformate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Esterification: The hydroxyl group can react with alcohols to form esters.
Amidation: The ethoxycarbonyl group can react with amines to form amides.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), and heat.
Amidation: Amines, coupling agents (e.g., EDC, DCC), and mild heating.
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Major Products Formed
Esterification: Formation of esters.
Amidation: Formation of amides.
Hydrolysis: Formation of the corresponding carboxylic acid and alcohol or amine.
Scientific Research Applications
5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The ethoxycarbonyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: The parent compound, known for its anti-inflammatory and analgesic properties.
Aspirin (Acetylsalicylic Acid): A derivative of salicylic acid with an acetyl group, widely used as an analgesic and anti-inflammatory drug.
Methyl Salicylate: An ester of salicylic acid, used in topical analgesics and as a flavoring agent.
Uniqueness
5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid is unique due to the presence of the ethoxycarbonyl group, which can modify its chemical and biological properties. This modification can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
152928-13-7 |
|---|---|
Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
5-(ethoxycarbonylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H11NO5/c1-2-16-10(15)11-6-3-4-8(12)7(5-6)9(13)14/h3-5,12H,2H2,1H3,(H,11,15)(H,13,14) |
InChI Key |
SJXSGPSMJJLOAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane](/img/structure/B14283024.png)





![2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid](/img/structure/B14283065.png)





